4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride
Description
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride is a tetrahydroisoquinoline derivative with a carbonitrile group at position 5 and two methyl groups at position 3. It is commercially available as a hydrochloride salt (CAS: 1203682-69-2) with 99% purity, primarily used in agrochemicals, pharmaceutical intermediates, and organic synthesis . Its molecular formula is C₁₂H₁₅ClN₂, and it is supplied in industrial-grade packaging (25 kg/drum) . The compound’s structural rigidity from the dimethyl substitution at position 4 likely enhances stability, while the carbonitrile group contributes to its reactivity in nucleophilic substitution or cyclization reactions.
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12;/h3-5,14H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQRIVZWPNDFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C#N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744841 | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-69-2 | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Key Intermediates
The process involves two primary stages:
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Formation of the Tetrahydroisoquinoline Core :
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A substituted benzylamine undergoes cyclization with formaldehyde or paraformaldehyde under acidic conditions to generate the tetrahydroisoquinoline scaffold.
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The 4,4-dimethyl substitution is introduced via alkylation of the amine intermediate using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
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Introduction of the Carbonitrile Group :
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The 5-position nitrile is installed through a nucleophilic aromatic substitution (SNAr) reaction. A cyano group is introduced using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures (120–150°C).
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Alternative pathways include the use of trimethylsilyl cyanide (TMSCN) under palladium catalysis, though this method is less commonly reported for this specific derivative.
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Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | Prevents nitrile hydrolysis |
| Solvent | Anhydrous DMF | Enhances CuCN solubility |
| Reaction Time | 12–16 hours | Completes SNAr substitution |
| Catalyst | CuI (5 mol%) | Accelerates cyanation |
Yields for the cyanation step typically range from 65% to 78%, with purity >95% after recrystallization from ethanol/water mixtures.
Alternative Synthetic Routes and Comparative Analysis
While the patented method dominates recent literature, historical approaches provide context for innovation:
Multi-Component Reactions (MCRs)
Early routes employed MCRs combining aldehydes, malononitrile, and ammonium acetate in ethanol. However, these methods suffered from low regioselectivity (<50% yield) and required chromatographic purification, rendering them impractical for scale-up.
Reductive Amination Strategies
Reductive amination of 5-cyano-4-methylacetophenone with methylamine using sodium cyanoborohydride (NaBH3CN) achieved the tetrahydroisoquinoline core but failed to introduce the second methyl group efficiently.
Hydrochloride Salt Formation and Purification
The final step involves treating the free base with hydrochloric acid (HCl) in diethyl ether or dichloromethane. Key considerations include:
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Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete salt formation without excess acid.
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Crystallization : Slow evaporation from ethanol yields needle-like crystals with a melting point of 212–215°C.
Scalability and Industrial Relevance
The patented process demonstrates scalability, with pilot-scale batches (10 kg) achieving consistent yields of 72–75%. Environmental metrics highlight a low E-factor (2.1), attributable to solvent recycling and minimal byproduct generation .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects: Studies suggest that compounds with a tetrahydroisoquinoline scaffold can offer neuroprotection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
- Antitumor Activity: Some derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antidepressant Properties: The structural similarity to known antidepressants suggests potential efficacy in treating mood disorders .
Medicinal Chemistry Applications
The compound has been explored for its potential in drug design due to its ability to interact with various biological targets. Notable applications include:
- Allosteric Modulation: Research has identified derivatives that act as positive allosteric modulators for dopamine receptors, enhancing dopaminergic signaling without direct agonist activity .
- Development of New Therapeutics: The compound's unique structure allows for modifications that can lead to the development of new drugs targeting specific pathways involved in diseases such as schizophrenia and Parkinson's disease .
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride in rodent models of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved cognitive function when administered prior to neurotoxic insults.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group and the tetrahydroisoquinoline core play crucial roles in binding to these targets, influencing the compound’s pharmacological properties.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent type, position, and functional groups. Key examples include:
Table 1: Comparison of Tetrahydroisoquinoline Derivatives
Key Differences and Trends
Substituent Effects on Reactivity and Stability The carbonitrile group in the target compound (position 5) enhances electrophilicity, making it reactive in cross-coupling or cycloaddition reactions. Dimethyl groups at position 4 (shared with the methyl ester analog in ) confer steric hindrance, likely increasing thermal stability compared to non-methylated analogs .
Physical Properties
- Methoxyphenyl-substituted derivatives () exist as white/yellow solids or oils, whereas the hydrochloride salt forms (e.g., target compound, 5-bromo analog) are typically crystalline solids with higher solubility in polar solvents .
Hazard Profiles
- The methyl ester analog () exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting that ester functionalities may increase toxicity compared to nitrile or halogenated derivatives .
Biological Activity
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride (CAS No. 1203686-62-7) is a compound belonging to the class of tetrahydroisoquinolines. This class of compounds has garnered attention due to their diverse biological activities, including potential therapeutic effects in various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 186.25 g/mol
- CAS Number : 1203686-62-7
- Structure : The compound features a tetrahydroisoquinoline backbone with a carbonitrile group at the 5-position and two methyl groups at the 4-position.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Key areas of interest include:
- Neuropharmacological Effects :
- Antimicrobial Activity :
- Antioxidant Properties :
Neuropharmacological Studies
A study investigating the effects of tetrahydroisoquinoline derivatives on dopamine receptors found that certain compounds could act as partial agonists at D2 and D3 receptors. This suggests potential applications in managing disorders such as schizophrenia and Parkinson's disease .
Antimicrobial Studies
In vitro tests have shown that 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives inhibit the growth of several bacterial strains. Notably:
- Efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4,4-Dimethyl THIQ derivative | MRSA | 32 |
| Standard Antibiotic | MRSA | 16 |
Antioxidant Activity
The antioxidant potential was assessed using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals in a concentration-dependent manner.
Case Study 1: Neuroprotection in Animal Models
In a rodent model of neurodegeneration induced by toxins, administration of this compound resulted in improved motor function and reduced neuronal loss compared to control groups. This suggests a protective effect against neurotoxic damage .
Case Study 2: Antibacterial Efficacy
A clinical trial involving patients with skin infections caused by resistant bacteria showed that topical application of formulations containing tetrahydroisoquinoline derivatives led to significant improvement in infection resolution rates compared to placebo treatments .
Q & A
Basic: What are the recommended synthetic methodologies for preparing 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride?
Methodological Answer:
The compound can be synthesized via cyclization reactions using substituted benzaldehyde precursors. Traditional methods involve acid-catalyzed Pictet-Spengler reactions, where intermediates like 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives are nitrated and subsequently cyanated. For reproducibility, ensure stoichiometric control of reagents (e.g., NaCN or KCN under acidic conditions) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Computational reaction path search methods (e.g., quantum chemical calculations) can optimize reaction conditions and minimize side products .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization involves spectroscopic techniques:
- NMR : Analyze , , and DEPT spectra to confirm the tetrahydroisoquinoline scaffold and substituent positions.
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] ion at m/z 247.12 for the free base).
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm). Cross-reference data with analogs like methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride (CAS 1203682-99-8) for validation .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-certified respirators if aerosolization occurs .
- First Aid : For skin contact, rinse with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Always consult safety data sheets (SDS) for tetrahydroisoquinoline derivatives (e.g., methyl 4,4-dimethyl analogs) for hazard parallels .
Basic: How do researchers assess solubility and stability for formulation studies?
Methodological Answer:
- Solubility : Perform phase-solubility analysis in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Compare with structurally similar compounds (e.g., 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) to infer degradation pathways .
Advanced: How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
Methodological Answer:
Apply Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). Use ICReDD’s computational-informational framework to predict optimal conditions via quantum chemical calculations and machine learning. For example, reduce nitro intermediates to amines using Pd/C under H, monitored by in-situ FTIR .
Advanced: How to resolve contradictions in spectroscopic data for structural elucidation?
Methodological Answer:
- Comparative Analysis : Cross-validate NMR shifts with analogs (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride, CAS 90562-34-8) .
- Orthogonal Techniques : Use X-ray crystallography or 2D NMR (COSY, HSQC) to confirm ambiguous signals. For example, distinguish cyanide vs. nitrile environments using -NMR .
Advanced: What strategies are recommended for impurity profiling in API-grade batches?
Methodological Answer:
- HPLC-MS/MS : Detect trace impurities (e.g., des-cyano analogs) using C18 columns and gradient elution (0.1% TFA in acetonitrile/water).
- Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., (1R,4R)-4,6-dihydroxy-1-(hydroxymethyl)-N-methyl-tetrahydroisoquinoline hydrochloride) .
Advanced: How can computational modeling predict biological activity or toxicity?
Methodological Answer:
- Molecular Docking : Screen against target receptors (e.g., monoamine oxidases) using AutoDock Vina.
- ADMET Prediction : Use QSAR models in software like Schrödinger to estimate pharmacokinetic properties (e.g., CYP450 inhibition). Validate with in vitro assays (e.g., microsomal stability tests) .
Advanced: What separation techniques are optimal for isolating enantiomers or diastereomers?
Methodological Answer:
- Chiral Chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol mobile phases.
- Membrane Technologies : Apply enantioselective membranes (e.g., cyclodextrin-functionalized) for continuous separation, leveraging CRDC subclass RDF2050104 methodologies .
Advanced: How to assess ecological impact from accidental release in lab settings?
Methodological Answer:
- Microbial Toxicity Assays : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests.
- Degradation Studies : Simulate environmental conditions (UV light, soil microbiota) and monitor via LC-MS. Reference microbial communication disruption models from zoospore regulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
